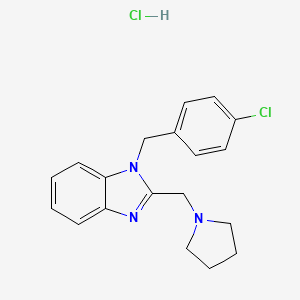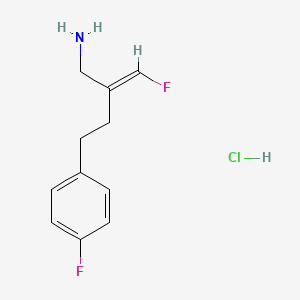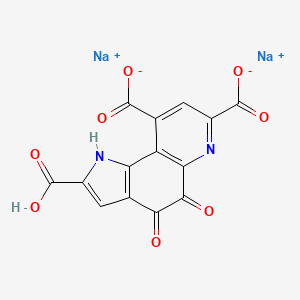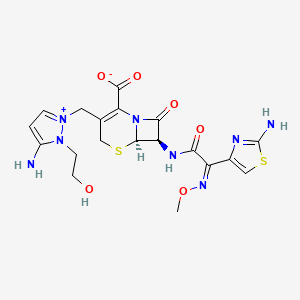
Maleato de sumanirol
Descripción general
Descripción
Sumanirole (maleato) es un agonista altamente selectivo del receptor de dopamina D2, conocido por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas . A pesar de su prometedor perfil farmacológico, no ha sido aprobado para uso médico, pero sigue siendo una herramienta valiosa en la investigación neurobiológica .
Aplicaciones Científicas De Investigación
Sumanirole (maleato) se utiliza ampliamente en la investigación científica, particularmente en los campos de:
Química: Como compuesto modelo para estudiar las interacciones del receptor de dopamina.
Biología: Para investigar el papel de los receptores de dopamina D2 en varios procesos biológicos.
Medicina: En estudios preclínicos para evaluar sus posibles efectos terapéuticos en la enfermedad de Parkinson y el síndrome de piernas inquietas.
Industria: Como compuesto de referencia en el desarrollo de nuevos agonistas del receptor de dopamina.
Mecanismo De Acción
Sumanirole (maleato) ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D2. Esta activación conduce a una serie de eventos de señalización intracelular que modulan la actividad neuronal. La alta selectividad del compuesto para los receptores D2 sobre otros subtipos de receptores de dopamina (D1, D3, D4 y D5) lo convierte en una herramienta valiosa para estudiar vías específicas del receptor D2 .
Análisis Bioquímico
Biochemical Properties
Sumanirole Maleate exhibits high affinity for the D2 receptor, with EC50 values between 17 and 75 nM in cell-based assays . It displays over 200-fold selectivity for the D2 receptor against other dopamine receptor subtypes . This selectivity allows Sumanirole Maleate to interact specifically with D2 receptors, influencing biochemical reactions within the cell.
Cellular Effects
Sumanirole Maleate, as a D2 receptor agonist, can influence various types of cells and cellular processes. It has been reported to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta . It also potently stimulates locomotor activity in animal models of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of Sumanirole Maleate is primarily through its interaction with the D2 receptor. Parkinson’s disease results from degeneration of the dopaminergic cells in the substantia nigra. Sumanirole Maleate, as a D2 receptor agonist, can mimic the action of dopamine, thereby alleviating the symptoms of Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, Sumanirole Maleate has been observed to cause a significant and sustained increase in horizontal activity in reserpinized, alpha-methyl-para-tyrosine-treated rats at doses greater than or equal to 12.5 µmol/kg . This suggests that the effects of Sumanirole Maleate can persist over time under certain conditions.
Dosage Effects in Animal Models
The effects of Sumanirole Maleate vary with different dosages in animal models. In unilateral 6-hydroxydopamine-lesioned rats, Sumanirole Maleate caused profound, sustained rotational behavior and was substantially more efficacious than any other agonist tested .
Métodos De Preparación
Sumanirole (maleato) se sintetiza a través de una serie de reacciones químicas que comienzan con la D-fenilalanina. La ruta sintética implica una ciclización oxidativa secuencial, que es un paso clave en la formación de la estructura de imidazoquinolina . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto se prepara normalmente en un entorno de laboratorio utilizando técnicas de síntesis orgánica estándar .
Análisis De Reacciones Químicas
Sumanirole (maleato) experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el anillo de imidazoquinolina.
Reducción: Esta reacción se puede utilizar para reducir cualquier intermedio oxidado a su estado original.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados .
Comparación Con Compuestos Similares
Sumanirole (maleato) es único debido a su alta selectividad y actividad agonista total en los receptores de dopamina D2. Compuestos similares incluyen:
Ropinirol: Otro agonista del receptor de dopamina D2 utilizado en el tratamiento de la enfermedad de Parkinson.
Pramipexol: Un agonista del receptor de dopamina D2/D3 con aplicaciones en la enfermedad de Parkinson y el síndrome de piernas inquietas.
Rotigotina: Un agonista no selectivo del receptor de dopamina utilizado en parches transdérmicos para la enfermedad de Parkinson.
Sumanirole (maleato) destaca por su mayor selectividad para los receptores D2, lo que lo hace particularmente útil para la investigación centrada en los efectos mediados por el receptor D2 .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-ORHWHDKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179386-44-8 | |
| Record name | Sumanirole maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUMANIROLE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















